2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride
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Overview
Description
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is a compound that features a triazole ring, a cyclopropyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted phenyl azide with an alkyne in the presence of copper sulfate pentahydrate and sodium ascorbate in a DMF/water mixture
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis of cancer cells . The triazole ring can also interact with biological macromolecules, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazoles: These compounds share the triazole ring but differ in the position of the nitrogen atoms.
1,2,4-Triazole Derivatives: Compounds with similar structures but different substituents on the triazole ring.
Uniqueness
2-[1-(1H-1,2,4-triazol-1-yl)cyclopropyl]aceticacidhydrochloride is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H10ClN3O2 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
2-[1-(1,2,4-triazol-1-yl)cyclopropyl]acetic acid;hydrochloride |
InChI |
InChI=1S/C7H9N3O2.ClH/c11-6(12)3-7(1-2-7)10-5-8-4-9-10;/h4-5H,1-3H2,(H,11,12);1H |
InChI Key |
GNWWZSVNQREFJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC(=O)O)N2C=NC=N2.Cl |
Origin of Product |
United States |
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